![molecular formula C15H21ClOSi B14884311 [3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14884311.png)
[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chloro-substituted phenyl ring, a dimethyl-prop-2-ynyloxy group, and a trimethyl-silane moiety, making it a versatile molecule in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methyl-phenol and 1,1-dimethyl-prop-2-yne.
Formation of Intermediate: The phenol group is first protected using a suitable protecting group, such as a silyl ether.
Alkylation: The protected phenol is then alkylated with 1,1-dimethyl-prop-2-yne under basic conditions to form the intermediate.
Deprotection: The protecting group is removed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
This compound: vs. : The presence of an additional methyl group in the latter affects its reactivity and applications.
This compound: vs. : The ethyl group in the latter alters its physical and chemical properties.
-
Uniqueness
- The specific combination of functional groups in This compound provides unique reactivity and potential applications not found in similar compounds.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
属性
分子式 |
C15H21ClOSi |
|---|---|
分子量 |
280.86 g/mol |
IUPAC 名称 |
[4-(5-chloro-2-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21ClOSi/c1-12-7-8-14(16)11-13(12)9-10-15(2,3)17-18(4,5)6/h7-8,11H,1-6H3 |
InChI 键 |
HIXCLKIYGPXMJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)C#CC(C)(C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


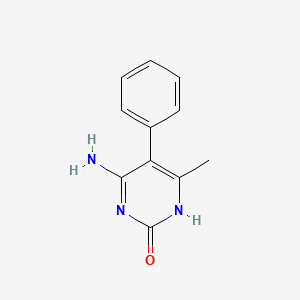
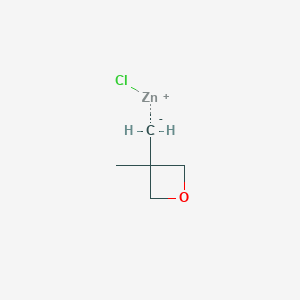
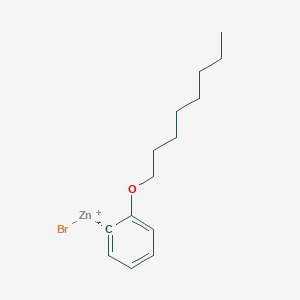
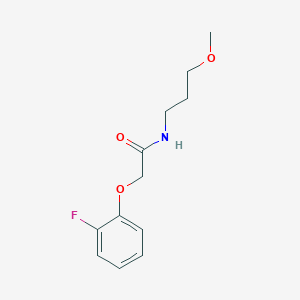
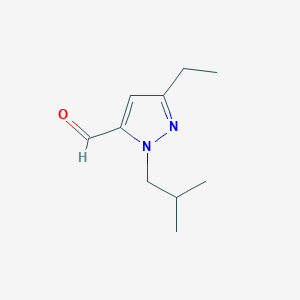
![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
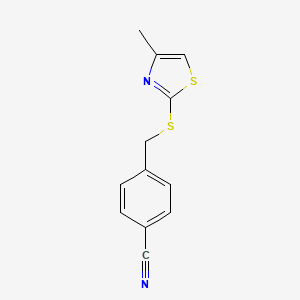
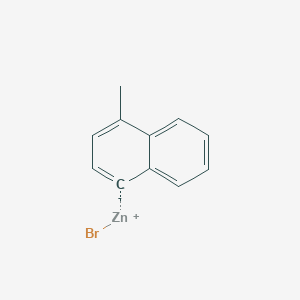
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
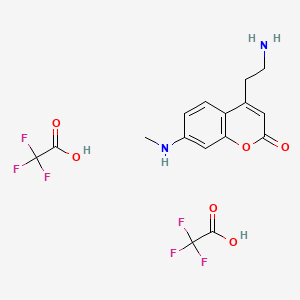
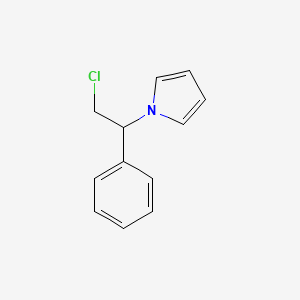
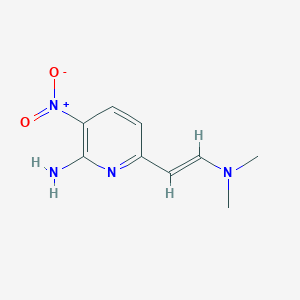
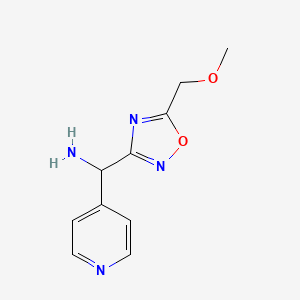
methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B14884315.png)
